molecular formula C16H19NO2 B1437324 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline CAS No. 1040690-64-9

3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline

Cat. No.: B1437324
CAS No.: 1040690-64-9
M. Wt: 257.33 g/mol
InChI Key: ONUUVVKSMFXRLX-UHFFFAOYSA-N
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Description

3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline is a chemical compound that belongs to the class of anilines. The molecular formula of this compound is C16H19NO2, and it has a molecular weight of 257.33 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline typically involves the reaction of 3-methoxyaniline with 2-(4-methylphenoxy)ethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-N-[2-(4-chlorophenoxy)ethyl]aniline
  • 3-Methoxy-N-[2-(4-fluorophenoxy)ethyl]aniline
  • 3-Methoxy-N-[2-(4-bromophenoxy)ethyl]aniline

Uniqueness

3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline is unique due to the presence of the 4-methylphenoxy group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific research applications .

Properties

IUPAC Name

3-methoxy-N-[2-(4-methylphenoxy)ethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-13-6-8-15(9-7-13)19-11-10-17-14-4-3-5-16(12-14)18-2/h3-9,12,17H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONUUVVKSMFXRLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCNC2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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